2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
Brand Name:
Vulcanchem
CAS No.:
129228-60-0
VCID:
VC21230480
InChI:
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+
SMILES:
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2
Molecular Formula:
C13H12N2O2S
Molecular Weight:
260.31 g/mol
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
CAS No.: 129228-60-0
Cat. No.: VC21230480
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129228-60-0 |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | (6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
| Standard InChI | InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
| Standard InChI Key | XPQNOBPUGLXDHX-DHZHZOJOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator